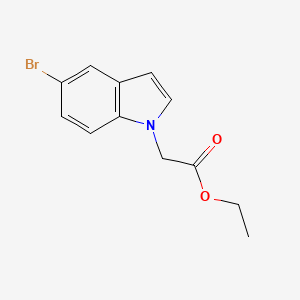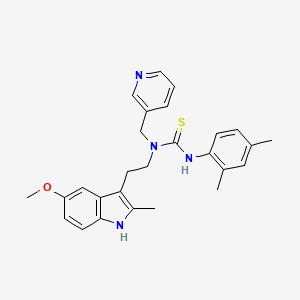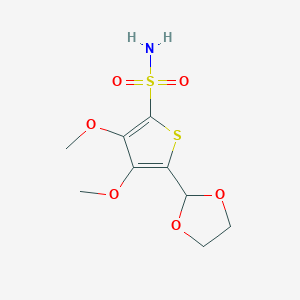
6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C13H6ClF3N2O and a molecular weight of 298.65 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: N#CC1=C(O)N=C(C2=CC=CC(Cl)=C2)C=C1C(F)(F)F .Scientific Research Applications
Antimicrobial Properties
- Synthesis for Antimicrobial Applications : Research indicates the synthesis of compounds structurally related to 6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, demonstrating potential application as antimicrobial agents. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity (Zaiton et al., 2018).
- Antimicrobial Activity of Derivatives : Another study focused on the synthesis of derivatives of nicotinonitrile, including compounds similar to this compound, which were tested for antimicrobial properties against a range of bacterial strains (Guna et al., 2015).
Chemosensing and Pharmaceutical Research
- Chemosensing Properties : Research has explored the use of nicotinonitrile derivatives in chemosensing, particularly for detecting specific ions or molecules. This indicates the potential of this compound in similar applications, such as in biological or chemical sensors (Al-Hazmy et al., 2022).
Structural Analysis and Material Science
- Crystal Structure Analysis : Studies have been conducted on the crystal structures of nicotinonitrile derivatives, which can inform the understanding of the physical and chemical properties of this compound. Such analyses are crucial in material science for developing new materials with specific desired properties (Chantrapromma et al., 2009).
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O/c14-8-3-1-2-7(4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKDZXQLWARBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)





![N-(4-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2572869.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2572870.png)
![(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B2572872.png)
![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2572873.png)
![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)
